

Application Notes and Protocols for the Synthesis of Pichromene and its Analogues

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Compound of Interest		
Compound Name:	Pichromene	
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These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the step-by-step synthesis of **Pichromene** and its analogues. **Pichromene**, identified as 8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene, is a potential anticancer agent that has been studied for its efficacy in treating chronic leukemia.[1] It has been shown to inhibit the expression of cyclins D1, D2, and D3, and decrease levels of phospho-AKT in myeloma and leukemia cell lines, leading to cell cycle arrest in the G0/G1 phase.[1]

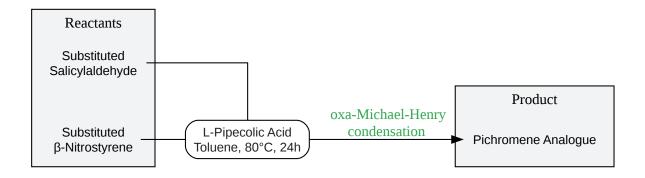
The synthesis of **Pichromene** and its analogues is primarily achieved through an oxa-Michael-Henry condensation reaction between substituted salicylaldehydes and β -nitrostyrene derivatives.[1] This protocol outlines the optimized conditions for this synthesis, yielding **Pichromene** and its analogues in high purity and yield.

General Synthesis of Pichromene and Analogues

The core synthetic strategy involves the condensation of a substituted salicylaldehyde with a β -nitrostyrene derivative, catalyzed by an organocatalyst such as L-pipecolic acid.[1] The reaction is typically carried out in a suitable solvent like toluene under an inert atmosphere.

Synthetic Scheme





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Caption: General reaction scheme for the synthesis of Pichromene and its analogues.

Experimental Protocols Synthesis of Pichromene (1)

This protocol details the synthesis of 8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene.

Materials:

- 3-ethoxysalicylaldehyde
- 4-fluoro-β-nitrostyrene
- · L-pipecolic acid
- · Dry Toluene
- Saturated Ammonium Chloride (NH4Cl) solution
- · Ethyl acetate
- Brine
- Magnesium Sulfate (MgSO4)



Procedure:

- To a reaction vessel, add 3-ethoxysalicylaldehyde (50 mg, 0.3 mmol, 1 equiv), 4-fluoro-β-nitrostyrene (50 mg, 0.3 mmol, 1 equiv), and L-pipecolic acid (8 mg, 0.06 mmol, 20 mol%).[1]
- Add 1 mL of dry toluene to dissolve the mixture.[1]
- Stir the reaction mixture at 80°C for 24 hours under an Argon atmosphere.[1]
- After 24 hours, quench the reaction with a saturated NH4Cl solution.[1]
- Extract the product with ethyl acetate.
- Wash the organic extracts with brine.[1]
- Dry the organic layer over MgSO4 and then evaporate the solvent.[1]
- Purify the crude product using column chromatography (ethyl acetate/n-Hexane) to obtain pure **Pichromene** (1).[1]

Synthesis of 4-fluoro-β-nitrostyrene (Precursor)

Materials:

- p-fluorobenzaldehyde
- Nitromethane
- Methanol
- Sodium Hydroxide (NaOH)
- 14% Hydrochloric acid (HCl) solution
- Ethanol

Procedure:



- In a beaker cooled in an ice bath, mix p-fluorobenzaldehyde (11.6 g, 95 mmol) and nitromethane (5.8 g, 95 mmol) in 30 mL of methanol.[1]
- Slowly add a saturated solution of NaOH (3.8 g in water) to the mixture while maintaining the temperature at 10°C. A pasty mass will form.[1]
- After the addition of the alkaline solution is complete, dissolve the pasty mass in 60 mL of cold water.[1]
- Precipitate the product by adding 50 mL of 14% HCl solution.[1]
- Collect the solid product by suction filtration.[1]
- Purify the product by recrystallization from ethanol. The reported yield is 80%.[1]

Data Presentation

Table 1: Synthesis of Pichromene and its Analogues



Compound	Substituted Salicylaldehyde	Substituted β- Nitrostyrene	Yield (%)
1	3- ethoxysalicylaldehyde	4-fluoro-β-nitrostyrene	82
2	Salicylaldehyde	β-nitrostyrene	75
3	3- methoxysalicylaldehyd e	β-nitrostyrene	78
4	5- bromosalicylaldehyde	β-nitrostyrene	70
5	Salicylaldehyde	4-chloro-β- nitrostyrene	72
6	3- methoxysalicylaldehyd e	4-chloro-β- nitrostyrene	80
7	5- bromosalicylaldehyde	4-chloro-β- nitrostyrene	73
8	Salicylaldehyde	4-fluoro-β-nitrostyrene	76
9	3- methoxysalicylaldehyd e	4-fluoro-β-nitrostyrene	81

Data sourced from VNU Journal of Science.[1]

Table 2: Physico-chemical Characteristics of Pichromene (1)



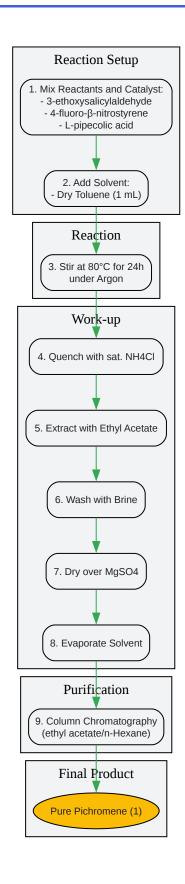
Analysis	Data
¹H NMR (CDCl₃, 500 MHz)	δ (ppm) = 1.36 (s, 3H, CH ₃ , J=7.1); 3.97-4.08 (m, 2H, OCH ₂ , J=7.1); 6.64 (s, 1H, H-1); 6.93-6.99 (m, 5H, H-3,4,5,7,8); 7.37 (d, 1H; J=5.2, H-6); 7.38 (d, 1H, J=5.2, H-9); 8.03 (s, 1H, H-2)
¹³ C NMR (CDCl₃, 125 MHz)	δ (ppm) = 164.2; 162.2; 148.0; 143.0; 141.3; 132.6; 129.5; 128.9; 128.8; 122.6; 122.2; 118.9; 118.7; 115.8; 115.6; 65.2 (OCH ₂); 14.7 (CH ₃)

Data sourced from VNU Journal of Science.[1]

Visualization

Experimental Workflow for Pichromene Synthesis



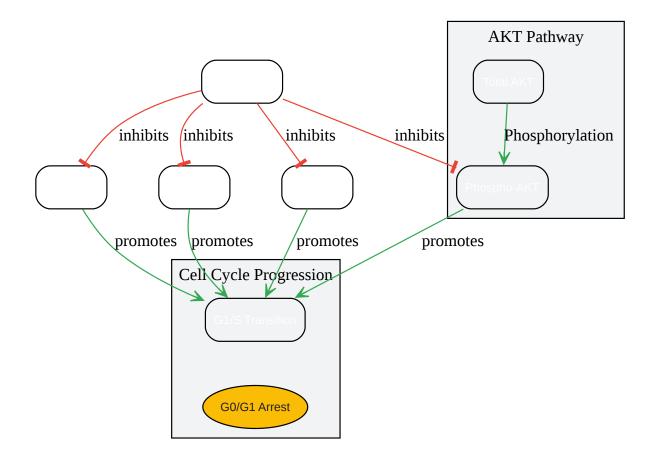


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Caption: Step-by-step experimental workflow for the synthesis of **Pichromene**.



Proposed Signaling Pathway of Pichromene



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Caption: Proposed mechanism of action of **Pichromene** in cancer cells.

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References

• 1. js.vnu.edu.vn [js.vnu.edu.vn]







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